Product packaging for 4-Bromo-2,3,6-trifluorobenzonitrile(Cat. No.:CAS No. 2514941-93-4)

4-Bromo-2,3,6-trifluorobenzonitrile

Cat. No.: B2577065
CAS No.: 2514941-93-4
M. Wt: 235.991
InChI Key: HQTCOSQFCOLILP-UHFFFAOYSA-N
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Description

Significance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. azurewebsites.netevitachem.com As the most electronegative element, fluorine's presence can alter a molecule's acidity (pKa), dipole moment, and metabolic stability. azurewebsites.netbldpharm.com This is often exploited in drug design to enhance a compound's potency, selectivity, and pharmacokinetic profile. smolecule.combldpharm.com

Key effects of incorporating fluorine include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can block sites on a molecule that are prone to metabolic degradation, thereby increasing the drug's half-life. bldpharm.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, through hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and efficacy. azurewebsites.net

Lipophilicity and Permeability: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. bldpharm.combldpharm.com

The strategic placement of fluorine atoms on an aromatic ring, creating polyfluorinated arenes, is a widely used strategy to fine-tune these properties for optimal performance. google.com

Role of Benzonitrile (B105546) Scaffolds as Versatile Synthetic Intermediates

The benzonitrile scaffold, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a highly valuable intermediate in organic synthesis. The nitrile group is a versatile functional handle that can be transformed into a wide array of other functional groups.

Common transformations of the benzonitrile group include:

Hydrolysis to a carboxylic acid.

Reduction to a primary amine.

Conversion to an amide.

Participation in cycloaddition reactions to form heterocyclic systems.

This chemical reactivity allows for the late-stage diversification of molecular structures, enabling the synthesis of libraries of related compounds for biological screening. The benzonitrile unit is a feature in numerous approved drugs and serves as a critical component in the synthesis of many more.

Overview of 4-Bromo-2,3,6-trifluorobenzonitrile as a Key Fluorinated Building Block

This compound represents a powerful convergence of the principles outlined above. This compound is a polyfluorinated aromatic molecule that also contains two distinct and synthetically useful handles: a bromine atom and a nitrile group.

PropertyValue
CAS Number 2514941-93-4
Molecular Formula C₇HBrF₃N
Molecular Weight 235.991 g/mol

Table 1: Key properties of this compound. azurewebsites.net

The trifluorinated benzene ring provides the inherent benefits of fluorine substitution, while the bromine atom and the nitrile group offer orthogonal sites for chemical modification. The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse substituents at the 4-position.

A notable application of this building block is in the synthesis of complex heterocyclic molecules with potential therapeutic applications. For instance, this compound is used as a starting material in the synthesis of indazole derivatives that act as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. These inhibitors are under investigation for the treatment of autoimmune diseases and cancer. In a documented synthetic route, this compound is reacted with methylhydrazine to construct the core indazole structure, highlighting its utility as a precursor to medicinally relevant scaffolds.

The combination of a stable, electron-deficient polyfluorinated ring with two versatile functional groups for subsequent chemical elaboration makes this compound a highly valuable and strategic building block for modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HBrF3N B2577065 4-Bromo-2,3,6-trifluorobenzonitrile CAS No. 2514941-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3,6-trifluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF3N/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCOSQFCOLILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Bromo 2,3,6 Trifluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Benzonitriles

Polyfluorinated benzonitriles are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of both the fluorine atoms and the nitrile group, which activates the aromatic ring towards nucleophilic attack. mdpi.com This reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. However, in some cases, particularly with good leaving groups, a concerted (cSNAr) mechanism may operate. researchgate.net The regioselectivity and rate of these reactions are influenced by the nature of the nucleophile, the specific halogen being displaced, and the reaction conditions. mdpi.comnih.gov

Reactivity at the Bromo-Substituted Position (C-Br SNAr)

The carbon-bromine (C-Br) bond in 4-Bromo-2,3,6-trifluorobenzonitrile can be a site for nucleophilic attack. Generally, in polyhalogenated aromatic compounds, the ease of displacement for halogens in SNAr reactions follows the trend I > Br > Cl > F, corresponding to the stability of the leaving group (halide ion). However, the electronic activation provided by other substituents on the ring plays a crucial role. In the context of SNAr, computational studies have sometimes found it challenging to model reactions where bromide is the leaving group using a stable σ-complex (Meisenheimer intermediate) model, suggesting that a concerted substitution mechanism might be more likely in these cases. nih.gov

Regioselectivity of Fluorine Displacement (C-F SNAr)

In polyfluorinated aromatics, the position of fluorine substitution is highly regioselective. The incoming nucleophile preferentially attacks carbon atoms where the electron density is lowest. For polyfluoroarenes, this is typically the position para to a strong electron-withdrawing group. mdpi.com In the case of this compound, the nitrile group (-CN) is a powerful electron-withdrawing group. This directs nucleophilic attack to the fluorine atom at the C-6 position, which is para to the nitrile group. The fluorine at the C-2 position (ortho to the nitrile) is also activated, but to a lesser extent.

The regioselectivity can be quantitatively predicted by calculating the relative stabilities of the potential isomeric Meisenheimer complex intermediates using methods like Density Functional Theory (DFT). nih.gov The most stable intermediate corresponds to the major product formed under kinetic control. This selectivity is governed by the ability of the electron-withdrawing groups to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. stackexchange.comlibretexts.org

Influence of Nucleophile and Reaction Conditions

The outcome of SNAr reactions on polyfluorinated benzonitriles is highly dependent on the choice of nucleophile and the reaction conditions, such as the solvent and base used. mdpi.com

Nucleophile: Stronger, "harder" nucleophiles like alkoxides or amines readily displace fluorine atoms. The steric bulk of the nucleophile can also influence regioselectivity. For instance, a bulky nucleophile might favor attack at a less sterically hindered position. mdpi.com

Reaction Conditions: The choice of solvent and base is critical for controlling the reaction. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to multiple substitutions, whereas a weaker base like potassium phosphate (B84403) (K₃PO₄) in a solvent like acetonitrile (B52724) (MeCN) can favor regioselective monosubstitution. mdpi.com This control is essential to prevent over-reaction and the formation of product mixtures, which is a common challenge in the SNAr chemistry of highly reactive polyfluoroarenes. mdpi.com

Table 1: Influence of Reaction Conditions on SNAr of Polyfluoroarenes This table is illustrative of general principles in polyfluoroarene chemistry, as specific data for this compound may vary.

Carbon-Halogen Bond Activation Chemistry

Beyond SNAr, the carbon-halogen bonds of this compound can be selectively activated and functionalized, typically using transition metal catalysis. This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

C-Br Bond Transformations

The C-Br bond is significantly more reactive than the C-F bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This difference in reactivity allows for selective functionalization at the C-4 position. The C-Br bond readily undergoes oxidative addition to low-valent transition metal complexes (e.g., of palladium or nickel), which is the key initial step in most cross-coupling catalytic cycles. This allows the bromine atom to be replaced with a variety of other functional groups, such as aryl, alkyl, or alkynyl groups, while leaving the C-F bonds intact.

C-F Bond Activation Pathways

Activating the strong C-F bond is considerably more challenging than activating the C-Br bond due to its high bond dissociation energy. sci-hub.se However, significant progress has been made in transition metal-mediated and catalyzed C-F activation. ox.ac.uknih.govrsc.org These reactions often require more reactive metal centers or specific reaction pathways.

Mechanisms for C-F activation include:

Oxidative Addition: This involves the direct insertion of a transition metal center into the C-F bond. This process is generally more difficult than for other halogens but can be achieved with highly reactive, electron-rich metal complexes. ox.ac.ukresearchgate.net The regioselectivity of C-F activation can be influenced by other substituents; for example, C-H activation often occurs preferentially ortho to a fluorine atom, a phenomenon known as the "ortho-fluorine effect". rsc.org

Fluorine Elimination: An alternative pathway involves β- or α-fluorine elimination from an organometallic intermediate. sci-hub.senih.gov This process, which is often preceded by the formation of a new C-C or C-heteroatom bond, can proceed under milder conditions than direct oxidative addition. nih.gov

Table 2: Comparison of C-Br and C-F Bond Activation

Transition Metal-Mediated Activation

The functionalization of this compound is frequently achieved through transition metal catalysis, which primarily targets the selective activation of the C-Br bond. The C-Br bond's lower dissociation energy compared to the C-F and C-CN bonds makes it the preferred site for oxidative addition to transition metals like palladium(0) or nickel(0). This selectivity enables a variety of cross-coupling reactions.

Common cross-coupling reactions for this compound include:

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst with a phosphine (B1218219) ligand and a base to couple the benzonitrile (B105546) with a boronic acid or its ester, forming a new C-C bond at the 4-position. thieme-connect.denih.govnih.gov

Sonogashira Coupling: This involves a palladium/copper catalyst system to react the benzonitrile with a terminal alkyne. thieme-connect.denih.govpitt.eduresearchgate.net

Heck Coupling: A palladium catalyst is used to couple the benzonitrile with an alkene. chemrxiv.org

Stille Coupling: This reaction utilizes a palladium catalyst and an organostannane.

Buchwald-Hartwig Amination: A palladium catalyst and a phosphine ligand facilitate the reaction with an amine.

The effectiveness and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. For example, using bulky, electron-rich phosphine ligands can increase the efficiency of the catalytic cycle.

Below is a table summarizing these key transition metal-mediated reactions.

Reaction TypeCatalysts/ReagentsProduct
Suzuki-Miyaura CouplingPalladium catalyst, phosphine ligand, base, boronic acidAryl-substituted 2,3,6-trifluorobenzonitriles
Sonogashira CouplingPalladium/Copper catalyst, base, terminal alkyneAlkynyl-substituted 2,3,6-trifluorobenzonitriles
Heck CouplingPalladium catalyst, base, alkeneAlkenyl-substituted 2,3,6-trifluorobenzonitriles
Stille CouplingPalladium catalyst, organostannaneAryl/vinyl-substituted 2,3,6-trifluorobenzonitriles
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligand, base, amineAmino-substituted 2,3,6-trifluorobenzonitriles
Transition-Metal-Free Activation (Lewis Acid, Reductive, Radical)

While transition metal catalysis is a primary method, there is growing interest in transition-metal-free activation techniques for this compound and similar compounds. nih.govresearchgate.net These methods offer alternative reaction pathways and can prevent metal contamination in the final products.

Lewis Acid Activation: Strong Lewis acids can enhance the reactivity of the nitrile group or fluorine substituents. rsc.orgnih.govresearchgate.net By coordinating with the nitrile's nitrogen atom, a Lewis acid can make the cyano group a better leaving group in nucleophilic aromatic substitution reactions. rsc.org

Reductive Activation: The C-Br bond can be cleaved using strong reducing agents like alkali metals or through electrochemical reduction. umn.edu This generates a highly reactive aryl radical or anion intermediate, which can then be trapped by an electrophile to form a new bond.

Radical Activation: Radical initiators can trigger radical chain reactions. rsc.org In the presence of a hydrogen donor, the C-Br bond can be reductively cleaved. The resulting aryl radical can also participate in various C-C bond-forming reactions.

Mechanistic Insights into C-F Cleavage

Cleaving the C-F bond in fluorinated benzonitriles is a significant challenge in synthetic chemistry due to its high bond dissociation energy. nih.govnih.gov Mechanistic studies, often aided by computational chemistry, have provided a deeper understanding of the pathways for C-F bond activation. nih.govnih.gov

In transition metal-catalyzed reactions, C-F bond activation is more challenging than C-Br bond activation. However, with the right combination of a low-valent, electron-rich metal and a suitable ligand, oxidative addition into a C-F bond can be accomplished. nih.govnih.govresearchgate.net The reaction often proceeds through the formation of a metal-arene π-complex before oxidative addition. nih.gov

Transition-metal-free C-F activation can occur through several mechanisms. Nucleophilic aromatic substitution (SNAAr) is a common pathway where a strong nucleophile displaces a fluoride (B91410) ion. chemrxiv.org The electron-withdrawing nature of the nitrile group helps to stabilize the intermediate in this process. chemrxiv.org Another approach involves frustrated Lewis pairs (FLPs), where a bulky Lewis acid and a Lewis base work together to activate a C-F bond.

Carbon-Carbon Bond Activation in Fluorinated Benzonitriles

The cleavage of carbon-carbon bonds in fluorinated benzonitriles, particularly the C-CN bond, is a more advanced area of study compared to carbon-halogen bond activation.

C-CN Bond Activation Reactions

The activation and cleavage of the C-CN bond, or decyanation, in aromatic nitriles is a valuable synthetic transformation that allows for the replacement of the nitrile group. proquest.comutrgv.edu This can be achieved using various methods, including transition metal catalysis. Nickel and palladium complexes, for instance, have been shown to mediate the cleavage of the C-CN bond. proquest.comutrgv.eduresearchgate.netutrgv.educore.ac.ukacs.org Rhodium catalysts have also been utilized for the decyanation of aryl nitriles.

A two-step alternative to direct C-CN bond cleavage involves hydrolyzing the nitrile group to a carboxylic acid, which is then followed by decarboxylation. Reductive decyanation using strong reducing agents is another method that results in the formation of the corresponding arene.

Influence of Fluorine Substituents on C-C Bond Reactivity

Fluorine substituents significantly impact the reactivity of the C-CN bond in benzonitriles. researchgate.netutrgv.eduacs.orgosti.govresearchgate.netnih.gov The strong electron-withdrawing properties of fluorine atoms increase the electrophilicity of the ipso-carbon (the carbon attached to the nitrile group), making it more susceptible to nucleophilic attack and potential C-CN bond cleavage. researchgate.netutrgv.eduacs.org

Fluorine substituents also affect the stability of intermediates in C-CN bond activation. researchgate.netutrgv.eduacs.orgosti.gov In transition metal-catalyzed reactions, fluorine atoms can influence the energetics of the catalytic cycle. The steric hindrance from fluorine atoms, especially when positioned ortho to the nitrile group, can also modulate the reactivity of the C-CN bond. proquest.comosti.gov Computational studies have further clarified how fluorine substitution affects C-C bond activation, aiding in the design of new catalytic systems for selective C-CN bond cleavage. proquest.comresearchgate.netutrgv.eduacs.orgosti.gov

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific databases and chemical supplier catalogs, detailed experimental spectroscopic data for the compound this compound is not publicly available. Information regarding its specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) characteristics could not be located.

While spectroscopic information for related compounds—such as various isomers of bromo-fluorobenzonitriles and other halogenated benzonitriles—is accessible, these data points are not directly applicable for a scientifically accurate and thorough characterization of this compound as requested. The precise positions and couplings of protons, carbons, and fluorine atoms in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry are unique to the specific substitution pattern of this molecule.

General principles of spectroscopic analysis for halogenated aromatic compounds can provide a theoretical framework for predicting the expected spectral features of this compound. For instance:

¹H NMR: A single proton signal would be expected for the aromatic proton, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.

¹³C NMR: Seven distinct carbon signals would be anticipated, with their chemical shifts and coupling constants influenced by the attached bromine, fluorine, and nitrile groups.

¹⁹F NMR: Three distinct signals would be expected for the three non-equivalent fluorine atoms, with complex splitting patterns due to fluorine-fluorine and fluorine-proton couplings.

IR Spectroscopy: Characteristic absorption bands would be expected for the nitrile (C≡N) stretching vibration and various C-F, C-Br, and aromatic C-H and C=C bond vibrations.

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom, the nitrile group, and potentially fluorine atoms.

However, without experimental data, any detailed discussion would remain speculative and would not meet the requirements for a scientifically rigorous article. The synthesis and characterization of this compound may have been conducted in private industrial research, or the data may be part of proprietary databases not accessible through public search engines. Therefore, the specific, detailed analysis as outlined in the request cannot be completed at this time.

Advanced Spectroscopic Characterization of 4 Bromo 2,3,6 Trifluorobenzonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of a compound. The subsequent diffraction pattern is analyzed to construct an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. libretexts.org This provides an unambiguous depiction of the molecule's solid-state conformation and the intermolecular interactions that govern the crystal packing. caltech.edu

The crystal structure of this derivative was determined through single-crystal X-ray diffraction. nih.gov The analysis revealed critical details about its solid-state conformation and intermolecular forces. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁, with the two phenyl rings twisted relative to each other. nih.gov This type of detailed structural data is crucial for understanding the material's properties and for the rational design of new functional materials. nih.gov

Key crystallographic data for the related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, are summarized below.

Table 1: Crystal Data and Structure Refinement for 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. nih.gov
ParameterValue
Empirical FormulaC₁₃H₄BrF₄N
Formula Weight (g/mol)330.08
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 7.3560 (15)
b = 12.107 (2)
c = 12.723 (3)
Volume (ų)1133.1 (4)
Z (Molecules per unit cell)4
Temperature (K)93

The study of this analog highlights that intermolecular interactions, such as aryl–perfluoroaryl stacking and various halogen contacts (Br⋯F and F⋯F), are dominant forces in the crystal packing, rather than the cyano-bromo interactions that might be expected. nih.gov Such insights are fundamental in the field of crystal engineering, where controlling the solid-state arrangement of molecules is key to tuning their physical and chemical properties.

Other Advanced Spectroscopic Techniques for Aromatic Compounds

Beyond X-ray crystallography, a suite of other spectroscopic techniques is essential for a full characterization of aromatic compounds like 4-Bromo-2,3,6-trifluorobenzonitrile, providing information about molecular weight, functional groups, and electronic structure.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. caltech.edu For halogenated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) provides a distinctive signature in the mass spectrum, facilitating identification. While a specific mass spectrum for this compound is not detailed, analysis of related compounds like 4-bromobenzonitrile (B114466) is illustrative. nist.gov High-resolution mass spectrometry (HRMS) is particularly valuable for fluorinated compounds, offering the high sensitivity and selectivity needed to identify and quantify analytes in complex mixtures. nih.gov

Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that probe the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of molecular bonds. nist.gov Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. nih.gov For this compound, the most characteristic vibration would be the C≡N (nitrile) stretch. In aromatic nitriles, this bond typically gives rise to a sharp, intense peak in the IR spectrum. researchgate.net The position of this peak is sensitive to electronic effects from other substituents on the aromatic ring. researchgate.net Spectroscopic data for the related 4-Bromo-2-fluorobenzonitrile (B28022) shows the utility of these techniques. nih.gov

Table 2: Key Spectroscopic Data for Related Benzonitrile (B105546) Compounds.
TechniqueCompoundObserved FeaturesSource
Mass Spectrometry (EI)4-BromobenzonitrileMolecular Weight: 182.017 g/mol nist.gov
Infrared (IR) Spectroscopy4-BromobenzonitrileCondensed phase spectrum available, characteristic nitrile (C≡N) stretch nist.gov
FT-IR Spectroscopy4-Bromo-2-fluorobenzonitrileFT-IR spectrum available (KBr and ATR) nih.gov
FT-Raman Spectroscopy4-Bromo-2-fluorobenzonitrileFT-Raman spectrum available nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H, ¹³C, and ¹⁹F NMR, is crucial for elucidating the detailed structure of fluorinated aromatic molecules. ¹⁹F NMR is especially powerful due to the 100% natural abundance of the ¹⁹F isotope and the wide range of chemical shifts, which are highly sensitive to the fluorine atom's local electronic environment. ambeed.com This makes it possible to distinguish between different fluorine atoms within the molecule. Computational methods are often combined with experimental NMR to accurately predict chemical shifts and aid in spectral assignment. ambeed.com For a molecule like this compound, ¹⁹F NMR would be expected to show distinct signals for each of the three unique fluorine atoms, with coupling patterns providing information about their spatial relationships to each other and to nearby protons.

Computational Chemistry and Theoretical Studies of 4 Bromo 2,3,6 Trifluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide a wealth of information about 4-bromo-2,3,6-trifluorobenzonitrile.

DFT calculations are pivotal in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying various reaction types, such as nucleophilic aromatic substitution, cross-coupling reactions, or the transformation of the nitrile group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed step-by-step reaction mechanism can be proposed. This would allow for the identification of the most plausible reaction pathways and the factors that control them.

A critical aspect of understanding reaction kinetics is the characterization of transition states and the calculation of activation energy barriers. Through transition state optimization and frequency calculations using DFT, the geometry of the highest energy point along the reaction coordinate can be determined. The energy difference between the reactants and the transition state provides the activation energy, a key parameter that governs the reaction rate. For this compound, this analysis would be crucial for predicting how readily it undergoes specific transformations.

The arrangement of bromo and fluoro substituents on the benzene (B151609) ring of this compound makes the prediction of regioselectivity in its reactions a non-trivial task. DFT-based reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices, could be employed to predict the most likely sites for chemical attack. This would be invaluable for synthetic chemists aiming to selectively modify the molecule at a specific position.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule, molecular modeling and dynamics (MD) simulations can offer insights into its dynamic behavior. MD simulations of this compound in different solvent environments could reveal information about its conformational preferences, solvation structure, and transport properties. This would be particularly relevant for understanding its behavior in solution-phase reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy and spatial distribution of the HOMO and LUMO of this compound, which could be readily calculated using DFT, would provide insights into its electronic properties. The HOMO-LUMO energy gap is a good indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO can also indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential and Charge Distribution Mapping

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a powerful tool for predicting intermolecular interactions. An ESP map of this compound would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information is crucial for understanding how the molecule will interact with other reagents, such as electrophiles and nucleophiles, and for predicting its non-covalent interactions, which are important in crystal packing and biological systems.

Concluding Remarks

While this article has outlined the potential applications of computational chemistry to the study of this compound, it underscores the current gap in the scientific literature. The detailed theoretical investigations described above would provide a fundamental understanding of this compound's chemical nature and guide its future use in synthesis and materials science. It is hoped that this overview will stimulate further research into the computational and theoretical aspects of this and other similarly complex fluorinated aromatic molecules.

Applications of 4 Bromo 2,3,6 Trifluorobenzonitrile in Complex Molecular Synthesis

Precursor for Fluorinated Aromatic Scaffolds and Derivatives

The presence of a bromine atom on the polyfluorinated ring makes 4-Bromo-2,3,6-trifluorobenzonitrile an excellent precursor for the construction of more complex fluorinated aromatic scaffolds. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key reactions for derivatization include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of new carbon-carbon bonds, leading to biaryl and other arylated structures. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar bromo-fluoroaromatic compounds is well-established.

Sonogashira Coupling: This coupling reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, introduces alkynyl moieties onto the aromatic ring. This is a powerful tool for the synthesis of conjugated systems often found in materials science and medicinal chemistry.

Stille Coupling: This reaction utilizes organotin reagents to form new carbon-carbon bonds. It has been employed in the synthesis of complex molecules, including antimutagenic drugs derived from related fluorobenzonitriles.

The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring, influencing the reactivity and properties of the resulting derivatives. These fluorinated aromatic scaffolds are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and unique electronic characteristics.

Table 1: Key Cross-Coupling Reactions for Derivatization

Reaction Name Coupling Partner Resulting Linkage Potential Applications
Suzuki-Miyaura Boronic acids/esters C-C (Aryl-Aryl) Pharmaceuticals, Liquid Crystals
Sonogashira Terminal alkynes C-C (Aryl-Alkynyl) Organic Electronics, Polymers

Building Block for Fluorinated Heterocyclic Compounds

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The nitrile group and the fluorine atoms can participate in cyclization reactions, while the bromine atom allows for post-cyclization functionalization.

While direct and detailed examples of the synthesis of fluorinated quinolines and quinazolines from this compound are not abundant in the literature, the synthesis of related structures from similar precursors is known. For instance, 4-bromo-2-fluorobenzonitrile (B28022) has been used in the preparation of quinazolinone derivatives. The general strategies for the synthesis of these heterocycles often involve the reaction of a suitably functionalized aniline (B41778) with a carbonyl compound or its equivalent. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, which can then participate in cyclization reactions to form the quinazolinone ring.

The synthesis of fluorinated quinolines can be envisioned through reactions like the Friedländer annulation, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene (B1212753) group. The Sonogashira coupling of a protected aminobenzonitrile followed by cyclization is another potential route to access these scaffolds.

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles.

Pyridines: The synthesis of fluorinated pyridines can be achieved through various methods, including Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes. While not a direct application of this compound, the resulting fluorinated pyridine (B92270) scaffolds highlight the importance of fluorine in this class of heterocycles.

Triazoles: Fluorinated triazoles are recognized for their potential in drug development. The synthesis of 1,2,3-triazoles can be accomplished via click chemistry, for example, by converting the bromo-substituent to an azide (B81097) followed by cycloaddition with an alkyne. The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazides with appropriate precursors.

Pyrazoles: Fluorinated pyrazoles are another class of heterocycles with applications in medicinal chemistry. Their synthesis can be achieved by the reaction of β-ketonitriles with hydrazine (B178648) derivatives.

The synthesis of fluorinated oxygen and sulfur-containing heterocycles from this compound is also a plausible synthetic avenue.

Benzofurans: The synthesis of fluorinated benzofurans has been reported via a tandem SNAr-cyclocondensation strategy starting from perfluorobenzonitriles and α-hydroxycarbonyl compounds. This methodology could potentially be applied to this compound to generate the corresponding bromo-trifluoro-benzofuran, which can be further functionalized.

Benzothiophenes: The construction of the benzothiophene (B83047) ring system can be achieved through various strategies, including the reaction of a thiophenol derivative with a suitable cyclization precursor. The bromo- and fluoro-substituents on the benzonitrile (B105546) ring would be carried into the final benzothiophene scaffold, providing opportunities for further diversification.

Intermediate in Agrochemical Development

Intermediate in Advanced Materials Chemistry

The unique electronic properties conferred by the fluorine atoms and the nitrile group make this compound a person of interest as an intermediate in the synthesis of advanced materials.

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their ability to tune the dielectric anisotropy and other physical properties of the liquid crystalline mixture. The polarity induced by the C-F bonds and the nitrile group, combined with the rigid aromatic core, are desirable features for liquid crystal molecules. The bromo-substituent allows for the facile synthesis of biphenyl (B1667301) and other elongated structures that are common in liquid crystal design, often via Suzuki coupling.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are also utilized in the development of materials for OLEDs. They can be incorporated into the emissive layer or charge-transport layers to enhance device performance and stability. The high thermal stability and defined electronic properties of fluorinated scaffolds are advantageous in these applications.

Modulation of Material Properties via Fluorine Incorporation

Following a comprehensive review of available scientific literature, no specific research findings were identified that detail the use of this compound for the modulation of material properties through fluorine incorporation. While the strategic placement of fluorine atoms in benzonitrile derivatives is a known strategy to influence properties such as thermal stability, hydrophobicity, and electronic characteristics in the resulting materials, specific studies involving the 4-Bromo-2,3,6-trifluoro substitution pattern in this context are not present in the searched scientific databases. The unique electronic and steric effects of this particular substitution pattern remain an area for future investigation.

Development of Fluorinated Monomers for Polymer Science

Similarly, a thorough search of scholarly articles and polymer science databases did not yield any specific examples of this compound being utilized as a monomer for the development of fluorinated polymers. The conversion of benzonitrile compounds into polymerizable monomers is a common approach in materials science. However, research detailing the synthesis and polymerization of monomers derived from this compound, and the properties of the resulting polymers, is not available in the reviewed literature. Consequently, no data tables or detailed research findings on this specific application can be provided.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex polyhalogenated aromatics often relies on multi-step sequences that can be inefficient and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes to 4-Bromo-2,3,6-trifluorobenzonitrile.

Current strategies for similar molecules, such as 4-bromo-2,6-difluorobenzonitrile (B47616), may involve classical methods like diazotization followed by Sandmeyer-type reactions, or formylation and subsequent conversion of an aldehyde to a nitrile. chemicalbook.comgoogle.com These traditional routes can employ hazardous reagents like cyanuric chloride or involve harsh conditions. chemicalbook.com A significant opportunity lies in exploring greener alternatives that offer improved atom economy and safety profiles.

Future synthetic strategies could focus on:

Late-Stage C-H Functionalization: Direct C-H activation and subsequent fluorination or bromination on a more accessible trifluorobenzonitrile precursor could provide a more convergent and efficient route. nih.gov This approach avoids the need for pre-functionalized starting materials and aligns with modern synthetic trends that prioritize step-economy.

Improved Halogen Exchange (HALEX) Reactions: Investigating novel catalyst systems for the selective fluorination of polychlorobromobenzonitrile precursors could offer a scalable and cost-effective manufacturing process.

Enzyme-Mediated Synthesis: The application of biocatalysis, using enzymes engineered for regioselective halogenation, presents a frontier for sustainable chemical production. Developing an enzymatic route to this compound would represent a significant leap forward in green chemistry.

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is dictated by its distinct functional groups: the nitrile, the bromine atom, and the electron-deficient trifluorinated phenyl ring. A systematic exploration of its reactivity is essential to unlock its full potential as a synthetic building block.

Key areas for investigation include:

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). Future work should map out the optimal conditions for these transformations, enabling the attachment of a wide array of molecular fragments. The significant electron-withdrawing nature of the fluorinated ring may influence the oxidative addition step, warranting detailed mechanistic studies.

Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient aromatic ring is primed for SNAr reactions. Research should focus on determining the regioselectivity of nucleophilic attack. The fluorine atoms are potential leaving groups, and understanding the factors that govern which fluorine is displaced by various nucleophiles (O-, N-, S-based) is critical for its application in synthesis. The unique substitution pattern (fluorines at C2, C3, and C6) may lead to reactivity and selectivity profiles distinct from other tetra-substituted benzonitriles like 4-Bromo-2,3,5,6-tetrafluorobenzonitrile. fluoromart.com

Transformations of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems (e.g., tetrazoles). Investigating these transformations under various conditions will expand the library of accessible derivatives.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer enhanced safety, reproducibility, and scalability, making them ideal for exploring the synthesis and reactivity of novel compounds like this compound.

Emerging opportunities in this area include:

Safer Synthesis in Continuous Flow: Reactions involving hazardous intermediates or highly exothermic steps, which might be part of a novel synthetic route, can be performed with greater control and safety in microreactors.

High-Throughput Experimentation (HTE): Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, ligands, and reaction conditions for cross-coupling and SNAr reactions. acs.org This would accelerate the discovery of optimal protocols for derivatizing the this compound core.

On-Demand Derivative Generation: An automated system could integrate synthesis and purification, allowing medicinal chemists to generate libraries of analogs for biological screening in a resource-efficient manner. acs.org

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes. Advanced, time-resolved characterization techniques are pivotal for this purpose.

Future research should leverage:

In Situ Spectroscopy: Techniques such as in situ FTIR, Raman, and NMR spectroscopy can be used to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the collection of kinetic data, providing invaluable mechanistic insights into, for example, the regioselectivity of SNAr reactions.

Crystallographic Studies: Obtaining single-crystal X-ray structures of derivatives can confirm connectivity and provide empirical data on bond lengths, angles, and intermolecular interactions, such as halogen bonding, which are influenced by the fluorine atoms. fluoromart.com

Synergistic Computational and Experimental Approaches

The synergy between computational modeling and experimental work has become a powerful paradigm in modern chemistry. researchgate.net For a molecule like this compound, where empirical data is scarce, computational chemistry offers a predictive framework to guide laboratory efforts.

Prospective research directions include:

DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate the electron distribution, molecular orbital energies (HOMO/LUMO), and atomic charges of the molecule. researchgate.net These calculations can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of synthetic experiments.

Modeling Reaction Pathways: Computational modeling can be used to map out the energy profiles of potential reaction pathways, such as the different SNAr isomers. This can help rationalize observed product distributions or predict the feasibility of a proposed reaction.

Virtual Screening: Once a library of virtual derivatives is generated based on predicted reactivity, computational tools can be used to dock these compounds into the active sites of biological targets, prioritizing the synthesis of candidates with the highest predicted affinity and best drug-like properties. acs.org

This integrated approach, where computational predictions are tested experimentally and experimental results are used to refine computational models, will undoubtedly accelerate the exploration and application of this compound.

Q & A

Q. What are the preferred synthetic routes for 4-bromo-2,3,6-trifluorobenzonitrile, and how do reaction conditions influence yield?

A multistep approach is typically employed, starting with halogenation and fluorination of a benzonitrile precursor. For example, bromine introduction via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) followed by selective fluorination with KF/18-crown-6 under anhydrous conditions can achieve regioselectivity . Reaction temperature (<60°C) and solvent polarity (e.g., DMF) critically impact substitution patterns and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR , ¹⁹F NMR , and IR spectroscopy to confirm substitution patterns and functional groups. For instance, ¹⁹F NMR will resolve distinct signals for fluorine atoms at positions 2, 3, and 6, with coupling constants (e.g., J = 12–15 Hz for ortho-fluorines) indicating spatial relationships . IR spectra should show a sharp C≡N stretch near 2230 cm⁻¹ and C-F stretches between 1100–1200 cm⁻¹ . High-resolution mass spectrometry (HRMS) can confirm molecular weight (expected [M+H]⁺: ~254.95 Da) .

Q. What purification strategies are effective for removing halogenated byproducts?

Recrystallization in ethanol/water mixtures (70:30 v/v) at low temperatures (0–5°C) efficiently removes unreacted brominated intermediates. For persistent impurities (e.g., di-brominated analogs), preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) is advised .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine atoms activates the bromine at position 4 for Suzuki-Miyaura couplings. However, steric hindrance from the 2- and 6-fluorine substituents may reduce reaction rates. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and toluene/water (3:1) at 80°C for 12–24 hours. Monitor via TLC (Rf ~0.4 in hexane/EtOAc 8:2) .

Q. What challenges arise in computational modeling of this compound’s electrostatic potential?

Fluorine’s electronegativity creates localized electron-deficient regions, complicating density functional theory (DFT) calculations. Use B3LYP/6-311+G(d,p) basis sets to model partial charges, and validate against experimental dipole moments (predicted ~3.5 D). Discrepancies may arise from solvent effects not accounted for in gas-phase models .

Q. How should researchers address contradictory spectral data in fluorine-proton coupling analysis?

Overlapping signals in ¹H NMR (e.g., from adjacent fluorines) require 2D techniques like COSY or HSQC to resolve. For example, a doublet of triplets in aromatic protons may indicate coupling with two nonequivalent fluorines. Use deuterated DMSO-d₆ to minimize solvent interference .

Q. What role does this compound play in designing kinase inhibitors?

The benzonitrile core acts as a hinge-binding motif in kinase inhibitors, while fluorine enhances metabolic stability. Bromine serves as a handle for late-stage diversification via cross-coupling. In vitro assays (IC₅₀) against EGFR mutants show potency improvements when paired with acrylamide warheads .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.